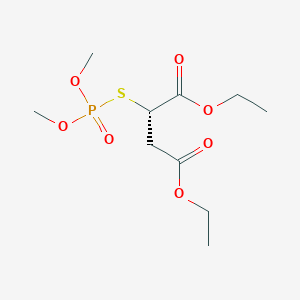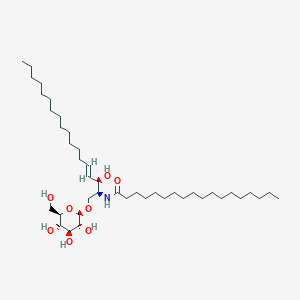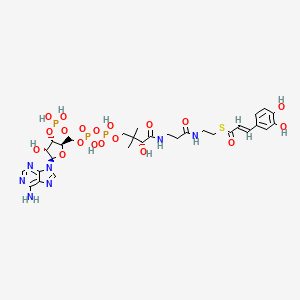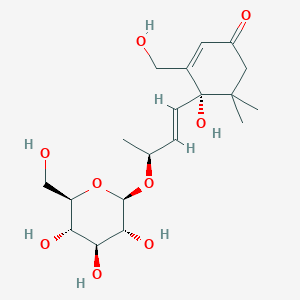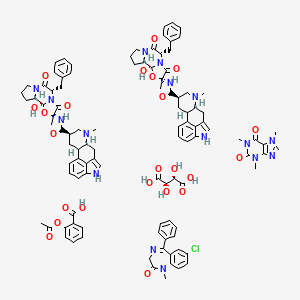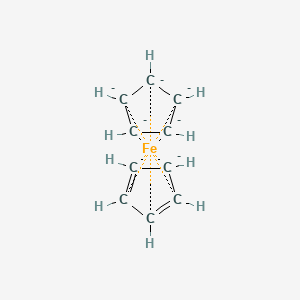
(2R,3S)-epoxiconazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-epoxiconazole is the (2R,3S)-stereoisomer of 1-{[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole. It is an enantiomer of a (2S,3R)-epoxiconazole.
Wissenschaftliche Forschungsanwendungen
Enantioselective Behaviors in Agriculture
(2R,3S)-Epoxiconazole, a variant of cis-epoxiconazole, exhibits enantioselective behaviors in agricultural settings. In a study, its enantioselective degradation was examined in various vegetables (cabbage, pakchoi, pepper) and soil-earthworm systems. This research is significant for understanding the environmental impact and risks associated with (2R,3S)-Epoxiconazole in agricultural practices (Qi et al., 2019).
Ecological Impact Studies
Various studies have investigated the ecological impact of epoxiconazole, including its effects on avian reproduction and fertility, as demonstrated in studies with the Japanese quail (Grote et al., 2008), and its profound alterations on rat brain and properties of neural stem cells (Hamdi et al., 2021).
Toxicological Assessments
Toxicological assessments have been a significant area of research, examining the cytotoxic and genotoxic effects of epoxiconazole on various cell types, including glioma cells (Hamdi et al., 2019), and its endocrine-disrupting activities in vivo (Taxvig et al., 2007).
Bioaccumulation and Environmental Impact
Research on bioaccumulation and the environmental impact of epoxiconazole, such as its behavior in freshwater ecosystems and impact on zebrafish, has been conducted to understand its ecological footprint (Wang et al., 2017).
Comparative Toxicological Studies
Comparative studies involving different species, like guinea pigs and rats, have been used to assess the developmental toxicity of epoxiconazole and its relevance to humans (Schneider et al., 2013).
Eigenschaften
Produktname |
(2R,3S)-epoxiconazole |
|---|---|
Molekularformel |
C17H13ClFN3O |
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
1-[[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16-,17-/m0/s1 |
InChI-Schlüssel |
ZMYFCFLJBGAQRS-IRXDYDNUSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[C@H]2[C@](O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl |
SMILES |
C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl |
Piktogramme |
Health Hazard; Environmental Hazard |
Synonyme |
(2RS,35R) 1-(3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl)-1H-1,2,4-triazole epoxiconazol epoxiconazole epoxyconazole |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






